BenchChemオンラインストアへようこそ!

2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate

Phospholipase A2 sPLA2 cPLA2

2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate, widely cataloged as Oleyloxyethyl Phosphorylcholine (OOPC), is a synthetic, single-chain ether phospholipid analog that functions as a substrate-mimicking inhibitor of phospholipase A2 (PLA2). Characterized by its oleyl (C18:1) ether linkage, an ethyl spacer, and a phosphocholine headgroup, OOPC is classified as a site-specific secretory PLA2 (sPLA2) inhibitor.

Molecular Formula C25H52NO5P
Molecular Weight 477.7 g/mol
CAS No. 96720-06-8
Cat. No. B1232222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate
CAS96720-06-8
Synonymsoleyloxyethylphosphorylcholine
OOPC
Molecular FormulaC25H52NO5P
Molecular Weight477.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/b13-12+
InChIKeyNPLMVGGTFDUQHL-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleyloxyethyl Phosphorylcholine (CAS 96720-06-8): A Substrate Analog sPLA2 Inhibitor for Targeted Lipid Signaling Research


2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate, widely cataloged as Oleyloxyethyl Phosphorylcholine (OOPC), is a synthetic, single-chain ether phospholipid analog that functions as a substrate-mimicking inhibitor of phospholipase A2 (PLA2). Characterized by its oleyl (C18:1) ether linkage, an ethyl spacer, and a phosphocholine headgroup, OOPC is classified as a site-specific secretory PLA2 (sPLA2) inhibitor . Since its introduction in 1991, it has been used exclusively as a research tool to dissect PLA2-dependent arachidonic acid release and downstream eicosanoid signaling across diverse biological systems [1].

Why Generic PLA2 Inhibitors Cannot Replace Oleyloxyethyl Phosphorylcholine (CAS 96720-06-8) in sPLA2-Focused Workflows


OOPC occupies a distinct niche among PLA2 inhibitors by combining sPLA2 selectivity with a unique susceptibility profile that varies across species and PLA2 isoforms. Unlike broad-spectrum inhibitors such as mepacrine or 4-bromophenacyl bromide (BPB) which indiscriminately block multiple PLA2 families, OOPC selectively targets secreted PLA2s over cytosolic PLA2 (cPLA2) . Critically, in certain arthropod systems, OOPC remains the only effective inhibitor while other mammalian PLA2 inhibitors like mepacrine, aristolochic acid, and dexamethasone prove completely ineffective [1]. This unique selectivity fingerprint means that substituting OOPC with another generic PLA2 inhibitor risks both loss of target engagement and confounding off-target effects, making it irreplaceable for specific experimental designs.

Head-to-Head Quantitative Evidence for Oleyloxyethyl Phosphorylcholine (CAS 96720-06-8) vs. Closest Competitor PLA2 Inhibitors


sPLA2 Selectivity: OOPC vs. cPLA2 Inhibition

OOPC demonstrates preferential inhibition of secreted phospholipase A2 (sPLA2) over cytosolic phospholipase A2 (cPLA2). Against human recombinant sPLA2, OOPC exhibits an IC50 of 13.7 µM, whereas it shows minimal to no inhibition of cPLA2 at comparable concentrations . In functional platelet assays, OOPC reduced procoagulant platelet formation by ~59%, comparable to the specific cPLA2 inhibitor PACOCF3 (~51% decrease), confirming its broader PLA2 inhibitory profile at cellular levels, but its primary selectivity advantage lies in its differential potency against purified sPLA2 versus cPLA2 enzymes .

Phospholipase A2 sPLA2 cPLA2 Enzyme Selectivity

Tick Salivary PLA2 Inhibition: OOPC vs. Mepacrine, Aristolochic Acid, and Dexamethasone

In isolated salivary glands of the lone star tick (Amblyomma americanum), OOPC inhibited PLA2 activity in a dose-dependent manner, with an IC50 of 1.4 µM against the tick salivary PLA2 (ts-PLA2) [1]. In stark contrast, three other mammalian PLA2 inhibitors—mepacrine (tested at 20 µM), aristolochic acid (tested at 45 µM), and dexamethasone (tested at 50 µM)—were completely ineffective at reducing tick salivary PLA2 activity [2]. This differential susceptibility highlights a unique enzyme-inhibitor interaction that is not shared by other commonly used PLA2 inhibitors.

Tick Biology PLA2 Salivary Gland Inhibitor Specificity

Vascular Myogenic Response: OOPC vs. Indomethacin in Perfused Arteries

In isolated perfused dog renal arcuate arteries, OOPC at 1 µM and 10 µM completely blocked the >3-fold increase in active wall tension induced by elevating perfusion pressure from 80 to 160 mm Hg [1]. In the same experimental model, the cyclooxygenase inhibitor indomethacin (1 or 10 µM) had no effect on the pressure-induced increase in active wall tension [1]. This pathway-specific inhibition demonstrates that OOPC targets a PLA2-dependent, cyclooxygenase-independent mechanism, making it invaluable for dissecting the role of PLA2-derived non-prostaglandin mediators such as 20-HETE.

Vascular Biology Myogenic Response PLA2 Renal Artery

Gastric Smooth Muscle Contraction: OOPC and Manoalide Compared

In cat gastric fundus circular muscle strips, both OOPC (1-10 µM) and manoalide (0.1-10 µM) significantly inhibited ethanol-induced tonic contraction in a concentration-dependent manner [1]. While both compounds ultimately achieved similar maximal inhibition, the broader pharmacological profile is a key differentiator: manoalide also potently inhibits phospholipase C (PLC, IC50 = 1.5 µM) and calcium channels, whereas OOPC is a more selective substrate analog for PLA2, reducing off-target pathway interference . This makes OOPC the preferred choice for experiments where unambiguous attribution of effects to sPLA2 is required.

Gastric Motility Ethanol-Induced Contraction PLA2 Smooth Muscle

Axonal Outgrowth Inhibition: OOPC vs. BPB and Aristolochic Acid

In cultured adult frog dorsal root ganglia and sciatic nerves, OOPC, 4-bromophenacyl bromide (BPB), and aristolochic acid all inhibited sensory axonal outgrowth in a non-toxic manner at low concentrations [1]. However, the study primarily characterized BPB, which almost completely inhibited outgrowth at a concentration that did not affect ganglionic protein synthesis or axonal transport. OOPC was used as a structurally distinct PLA2 inhibitor to cross-validate the role of PLA2 activity, demonstrating that the effect was not compound-specific but mechanism-based [1].

Neuroregeneration Axonal Outgrowth PLA2 Sciatic Nerve

Nanoparticle-Based PLA2 Inhibition: OOPC Integrated into a 'Lure and Kill' Platform

In a biomimetic nanoparticle design (L&K-NP), OOPC was integrated alongside melittin to create a 'lure and kill' mechanism for PLA2 inhibition. The L&K-NPs effectively inhibited PLA2-induced hemolysis in vitro and conferred significant survival benefit in mice administered a lethal dose of venomous PLA2, with no obvious toxicity [1]. This application distinguishes OOPC from other PLA2 inhibitors whose free-molecule toxicity often limits their in vivo utility; nanoparticle encapsulation voids the toxicity associated with free OOPC molecules [1].

Nanomedicine Drug Delivery PLA2 Inhibition Biomimetic Nanoparticles

Optimal Research Application Scenarios for Oleyloxyethyl Phosphorylcholine (CAS 96720-06-8)


Dissecting sPLA2-Specific Signaling in Inflammatory Pathways

When studying arachidonic acid release and eicosanoid synthesis mediated specifically by secreted PLA2 isoforms, OOPC is the inhibitor of choice. Its selectivity for sPLA2 over cPLA2 ensures that observed downstream effects (e.g., LPC16:0 and LPC18:1 release upon VEGF stimulation) [1] can be unambiguously attributed to the secreted enzyme, unlike broad-spectrum alternatives such as mepacrine or BPB.

Investigating PLA2 Biology in Arthropod and Invertebrate Systems

OOPC is the only validated PLA2 inhibitor for tick salivary gland research, where standard mammalian inhibitors (mepacrine, aristolochic acid, dexamethasone) completely fail to reduce PLA2 activity [1]. It is also effective in tobacco hornworm salivary glands and mosquito midgut PLA2 studies, making it essential for comparative biochemists and vector biologists.

Studying PLA2-Dependent, Cyclooxygenase-Independent Vascular Regulation

For experiments examining the role of PLA2-derived cytochrome P450 metabolites (e.g., 20-HETE) in myogenic responses, OOPC is the preferred inhibitor because it blocks the pressure-induced vasoconstriction pathway that is refractory to cyclooxygenase inhibitors like indomethacin . This application is directly supported by quantitative data from isolated perfused renal artery preparations.

Cross-Validation of PLA2-Dependent Phenotypes in Axonal Regeneration and Neurobiology

OOPC serves as a critical cross-validation tool alongside BPB and aristolochic acid in nerve regeneration assays. Its structurally distinct scaffold ensures that observed axonal outgrowth inhibition is mechanism-based (PLA2-dependent) rather than an artifact of a single inhibitor's off-target effects .

Quote Request

Request a Quote for 2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.